molecular formula C42H52N5O8P B12306519 N-[1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]acetamide

N-[1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]acetamide

Cat. No.: B12306519
M. Wt: 785.9 g/mol
InChI Key: YFUQEQDYBKCNTE-UHFFFAOYSA-N
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Description

5’-O-DMT-N4-Acetyl-5-Methyl-2’-deoxycytidine 3’-CE phosphoramidite is a specialized chemical compound used primarily in the synthesis of oligonucleotides. This compound is a derivative of deoxycytidine, modified to include a dimethoxytrityl (DMT) protecting group at the 5’ position, an acetyl group at the N4 position, and a cyanoethyl (CE) phosphoramidite group at the 3’ position. These modifications enhance the compound’s stability and reactivity, making it valuable in various biochemical and molecular biology applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-O-DMT-N4-Acetyl-5-Methyl-2’-deoxycytidine 3’-CE phosphoramidite involves several key steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Properties

IUPAC Name

N-[1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H52N5O8P/c1-28(2)47(29(3)4)56(53-24-12-23-43)55-37-25-39(46-26-30(5)40(44-31(6)48)45-41(46)49)54-38(37)27-52-42(32-13-10-9-11-14-32,33-15-19-35(50-7)20-16-33)34-17-21-36(51-8)22-18-34/h9-11,13-22,26,28-29,37-39H,12,24-25,27H2,1-8H3,(H,44,45,48,49)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFUQEQDYBKCNTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=O)N=C1NC(=O)C)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(N(C(C)C)C(C)C)OCCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H52N5O8P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

785.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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